4-ethyl-1H-pyrrole-3-carboxylic acid

Medicinal Chemistry Drug Discovery Physicochemical Properties

4-Ethyl-1H-pyrrole-3-carboxylic acid (CAS 1529230-07-6) is a critical intermediate for JAK inhibitors like Upadacitinib. The 4-ethyl group imparts distinct steric and lipophilic properties (LogP 1.275) essential for target binding. Unlike generic pyrrole-3-carboxylic acids, this building block is specifically validated for synthesizing advanced pharmaceutical leads. Procure high-purity (≥98%) material to ensure reproducible SAR data and streamline your medicinal chemistry workflows. Ideal for focused library synthesis and lead optimization.

Molecular Formula C7H9NO2
Molecular Weight 139.154
CAS No. 1529230-07-6
Cat. No. B2571755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-1H-pyrrole-3-carboxylic acid
CAS1529230-07-6
Molecular FormulaC7H9NO2
Molecular Weight139.154
Structural Identifiers
SMILESCCC1=CNC=C1C(=O)O
InChIInChI=1S/C7H9NO2/c1-2-5-3-8-4-6(5)7(9)10/h3-4,8H,2H2,1H3,(H,9,10)
InChIKeyJCWLQJLPCFWKMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-1H-pyrrole-3-carboxylic Acid: A Key Pyrrole Scaffold for Pharmaceutical Synthesis and Drug Discovery Research


4-Ethyl-1H-pyrrole-3-carboxylic acid (CAS 1529230-07-6) is a functionalized pyrrole derivative characterized by an ethyl substituent at the 4-position and a carboxylic acid group at the 3-position . As a member of the pyrrole-3-carboxylic acid family, this compound serves primarily as a versatile small molecule scaffold and synthetic intermediate in medicinal chemistry research, with established utility in the synthesis of Janus kinase (JAK) inhibitors and other bioactive molecules [1]. The 4-ethyl substitution pattern distinguishes it from unsubstituted and alternatively substituted pyrrole-3-carboxylic acid analogs, conferring specific steric and electronic properties that influence its reactivity and biological applications .

Why 4-Ethyl-1H-pyrrole-3-carboxylic Acid Cannot Be Substituted with Generic Pyrrole-3-carboxylic Acid Analogs


Substitution of 4-ethyl-1H-pyrrole-3-carboxylic acid with unsubstituted pyrrole-3-carboxylic acid (CAS 931-03-3) or other alkyl-substituted analogs is not feasible in applications requiring specific 4-position substitution patterns. The ethyl group at the 4-position introduces distinct steric bulk and lipophilicity (predicted LogP = 1.275) compared to the unsubstituted parent compound (XLogP3 = 0.2), which significantly alters physicochemical properties including solubility, membrane permeability, and target binding interactions . Structure-activity relationship studies on related pyrrole carboxylic acid series demonstrate that alkyl substituents at the 4-position directly modulate biological activity and synthetic utility [1]. Furthermore, the compound's established role as a key intermediate in the synthesis of Upadacitinib and other JAK inhibitors necessitates the precise 4-ethyl substitution pattern; generic substitution would yield structurally distinct products incompatible with downstream synthetic pathways [2]. The evidence below quantifies these critical differentiating properties.

Quantitative Differentiation Evidence for 4-Ethyl-1H-pyrrole-3-carboxylic Acid Relative to Key Comparators


Increased Lipophilicity (LogP) of 4-Ethyl-1H-pyrrole-3-carboxylic Acid Compared to Unsubstituted Pyrrole-3-carboxylic Acid

4-Ethyl-1H-pyrrole-3-carboxylic acid exhibits significantly higher predicted lipophilicity (LogP = 1.275) compared to unsubstituted pyrrole-3-carboxylic acid (CAS 931-03-3, XLogP3 = 0.2), representing a >6-fold increase in octanol-water partition coefficient . This enhanced lipophilicity is attributable to the 4-ethyl substituent and directly impacts membrane permeability and biological distribution characteristics relevant to drug discovery applications . In glycine site antagonist series, bulkier and more lipophilic substituents at the 4-position correlate with enhanced NMDA receptor binding affinity [1].

Medicinal Chemistry Drug Discovery Physicochemical Properties

Predicted pKa and Acid-Base Character of 4-Ethyl-1H-pyrrole-3-carboxylic Acid

4-Ethyl-1H-pyrrole-3-carboxylic acid has a predicted pKa of 5.53 ± 0.50, indicating weakly acidic character consistent with pyrrole carboxylic acids . While direct comparative experimental pKa data for the unsubstituted analog are not available, this predicted value provides a reference point for salt formation and purification strategy development. The carboxylic acid group remains available for amide coupling, esterification, and other derivatization reactions essential for building block applications .

Chemical Development Salt Formation Formulation

Synthetic Utility as an Intermediate for JAK Inhibitors Including Upadacitinib

4-Ethyl-1H-pyrrole-3-carboxylic acid and its protected derivative, 1-[(benzyloxy)carbonyl]-4-ethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid, are established as key intermediates in the synthesis of Janus kinase (JAK) inhibitors, specifically Upadacitinib, which is approved for rheumatoid arthritis, Crohn's disease, ulcerative colitis, atopic dermatitis, and other inflammatory conditions [1]. The 4-ethyl substitution pattern is structurally essential for the target pharmacophore; generic pyrrole-3-carboxylic acid analogs lacking this specific substitution cannot substitute in this synthetic pathway [2]. This represents a validated, commercially relevant application that distinguishes this compound from non-ethylated analogs.

Process Chemistry Pharmaceutical Intermediates JAK Inhibitors

Comparative Rotatable Bond Count and Molecular Flexibility

4-Ethyl-1H-pyrrole-3-carboxylic acid possesses 2 rotatable bonds, compared to 3 rotatable bonds for ethyl 1H-pyrrole-3-carboxylate (CAS 37964-17-3) [1]. This difference arises from the free carboxylic acid versus ethyl ester functional group, with the target compound exhibiting reduced conformational flexibility. Reduced rotatable bond count is generally associated with improved ligand binding efficiency and may contribute to favorable entropy of binding in target engagement studies .

Molecular Design Conformational Analysis Drug-Likeness

Validated Research and Industrial Applications for 4-Ethyl-1H-pyrrole-3-carboxylic Acid


Synthesis of JAK Inhibitors Including Upadacitinib and Structural Analogs

4-Ethyl-1H-pyrrole-3-carboxylic acid serves as a critical synthetic intermediate for the preparation of Janus kinase (JAK) inhibitors, most notably Upadacitinib, via its protected derivative 1-[(benzyloxy)carbonyl]-4-ethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid [1]. The 4-ethyl substitution is structurally essential for the pharmacophore; alternative pyrrole-3-carboxylic acid derivatives without the 4-ethyl group are incompatible with this validated synthetic route. This application is supported by patent literature describing the use of this compound in the manufacture of JAK inhibitors for the treatment of rheumatoid arthritis, Crohn's disease, ulcerative colitis, and atopic dermatitis [2].

Medicinal Chemistry Scaffold for Structure-Activity Relationship (SAR) Studies

The enhanced lipophilicity (LogP = 1.275) of 4-ethyl-1H-pyrrole-3-carboxylic acid relative to unsubstituted pyrrole-3-carboxylic acid (XLogP3 = 0.2) makes this compound a valuable scaffold for SAR studies where modulation of physicochemical properties is required . Structure-activity relationship investigations on related pyrrole-2-carboxylic acid series have established that 4-position alkyl substituents significantly influence receptor binding affinity, with bulkier and more lipophilic groups generally enhancing activity at the NMDA glycine binding site [3]. This scaffold can be incorporated into lead optimization programs targeting improved membrane permeability and target engagement.

Building Block for Pyrrole-Containing Compound Libraries

The carboxylic acid functional group at the 3-position enables diverse derivatization including amide coupling, esterification, and reduction to the corresponding alcohol, while the 4-ethyl substituent provides distinct steric and electronic properties compared to methyl or unsubstituted analogs . The predicted pKa of 5.53 ± 0.50 informs buffer selection for biological assays and extraction protocols during purification . This combination of functional group reactivity and substitution pattern makes the compound suitable for generating focused pyrrole-based compound libraries for high-throughput screening applications.

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